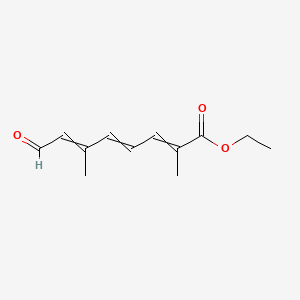![molecular formula C25H36O6 B579138 3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid CAS No. 17230-76-1](/img/structure/B579138.png)
3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The compound has garnered interest due to its distinctive properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isopapuanic acid typically involves the extraction from natural sources or chemical synthesis in the laboratory. The chemical synthesis route often includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the yield and purity of the compound.
Industrial Production Methods: Industrial production of isopapuanic acid may involve large-scale extraction from plant materials or chemical synthesis using optimized protocols. The process often includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
化学反应分析
Types of Reactions: 3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of isopapuanic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its therapeutic potential and safety profile.
相似化合物的比较
3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid can be compared with other similar compounds, such as:
Papuanic acid: Shares a similar structure but differs in specific functional groups, leading to distinct properties and applications.
Isocalopolyanic acid: Another related compound with unique chemical and biological characteristics.
Curcumene: A compound with similar therapeutic potential but different chemical structure.
The uniqueness of isopapuanic acid lies in its specific chemical structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
17230-76-1 |
|---|---|
分子式 |
C25H36O6 |
分子量 |
432.557 |
IUPAC 名称 |
3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid |
InChI |
InChI=1S/C25H36O6/c1-7-8-9-10-17(13-19(26)27)20-23(29)21-22(28)15(4)16(5)31-25(21)18(24(20)30-6)12-11-14(2)3/h11,15-17,29H,7-10,12-13H2,1-6H3,(H,26,27)/t15-,16+,17?/m1/s1 |
InChI 键 |
NNLXQVOOLYKUPC-GARXDOFDSA-N |
SMILES |
CCCCCC(CC(=O)O)C1=C(C2=C(C(=C1OC)CC=C(C)C)OC(C(C2=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)

![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)
![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)
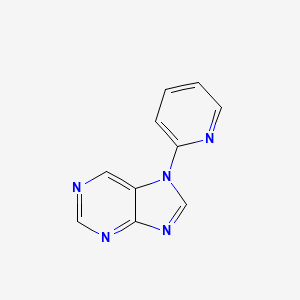
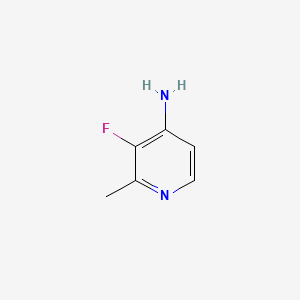

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
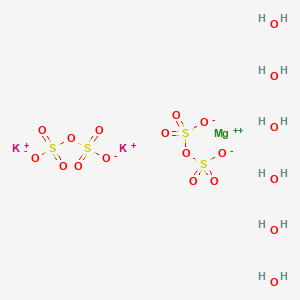
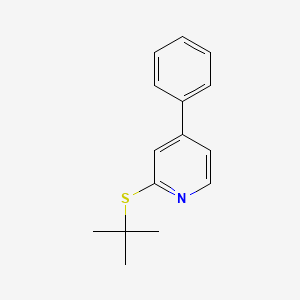
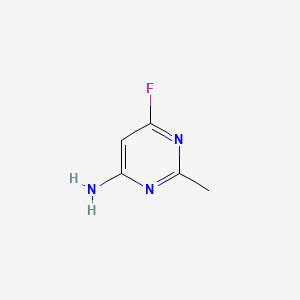
![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)
